2-Hydroxy-3-methylbenzhydrazide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

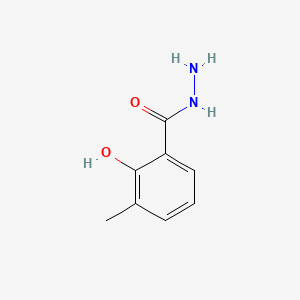

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNTVIWGDXKENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184978 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30991-42-5 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030991425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30991-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30991-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analytical and Environmental Applications of 2 Hydroxy 3 Methylbenzhydrazide

Summary of Key Findings on 2-Hydroxy-3-methylbenzhydrazide Research

Research on this compound and its derivatives has yielded several key findings. The compound is a versatile precursor, readily synthesized and functionalized to create a wide array of derivatives, primarily hydrazones. fip.orgimpactfactor.org Its inherent structure allows for effective chelation, leading to the formation of stable metal complexes with diverse geometries. nih.govrsc.org These derivatives and their metal complexes are the primary source of the compound's significance, demonstrating a broad range of biological activities. Notably, studies have consistently highlighted their potential as antimicrobial agents against various bacterial strains and as potent inhibitors of clinically relevant enzymes like cholinesterases. jchr.orgnih.gov Furthermore, significant antioxidant capabilities have been documented for its derivatives. jchr.org

Future Directions and Emerging Research Avenues for 2 Hydroxy 3 Methylbenzhydrazide

Development of Novel Therapeutic Agents

The quest for new therapeutic agents is a primary driver of research into benzhydrazide derivatives. The 2-Hydroxy-3-methylbenzhydrazide structure is a promising starting point for the design of novel drugs due to the known biological activities of related compounds, which include antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

Future research will likely focus on synthesizing and screening a library of this compound derivatives for a wide range of pharmacological activities. royalsocietypublishing.orgmdpi.com By introducing different substituents at various positions on the aromatic ring or by modifying the hydrazide group, medicinal chemists can fine-tune the molecule's properties to enhance its efficacy and selectivity for specific biological targets. For instance, the hydrazide-hydrazone linkage is a common feature in many biologically active molecules and is known to be crucial for their therapeutic effects. mdpi.com The development of novel hydrazide-hydrazone derivatives of this compound could lead to new treatments for infectious diseases, inflammatory conditions, and even cancer. nih.gov

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

A deep understanding of the structure-activity relationship (SAR) is fundamental to rational drug design. SAR studies on this compound and its analogs will be crucial for identifying the key structural features responsible for their biological activity. By systematically altering the structure of the molecule and assessing the impact on its bioactivity, researchers can develop predictive models to guide the synthesis of more potent and selective compounds.

For example, studies on other benzhydrazide derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence their inhibitory activity against enzymes like laccase. The introduction of different functional groups can affect the molecule's ability to bind to the active site of an enzyme, thereby modulating its inhibitory potency. Future SAR studies on this compound derivatives will likely explore the effects of varying the alkyl and aryl substituents to optimize interactions with specific biological targets.

Advanced Materials Science Applications

The potential of this compound extends beyond the realm of medicine into materials science. The ability of the hydrazide group to form stable complexes with metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). ontosight.ai These materials have a wide range of potential applications, including in catalysis, gas storage, and separation technologies.

Future research in this area could involve the synthesis and characterization of metal complexes of this compound with various transition metals. The resulting materials could be investigated for their catalytic activity in organic reactions or for their ability to selectively adsorb certain molecules. Furthermore, the incorporation of this compound into polymer backbones could lead to the development of new functional polymers with unique thermal, mechanical, and optical properties. For instance, polyhydrazides have been explored as scaffolds for creating biodegradable mimics of naturally occurring helical structures. bham.ac.uk

Integration of In Silico and Experimental Approaches

The integration of computational and experimental methods is becoming increasingly important in chemical research. In silico techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions between this compound derivatives and their biological targets. These computational models can be used to predict the binding affinity and mode of action of new compounds, thereby helping to prioritize synthetic efforts and reduce the number of compounds that need to be tested experimentally.

Numerous studies on related hydrazone derivatives have successfully employed this integrated approach to identify potent enzyme inhibitors. nih.gov For example, molecular docking has been used to predict the binding poses of hydrazone compounds within the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. nih.gov These in silico predictions, when combined with experimental validation, can accelerate the discovery of new drug candidates. Future research on this compound will undoubtedly leverage this powerful combination of computational and experimental tools.

Pharmacokinetic and Pharmacodynamic Studies

For any new compound to be developed into a successful drug, it is essential to understand its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Pharmacokinetic studies on this compound and its derivatives will be necessary to evaluate their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for determining the appropriate dosage and route of administration.

While specific experimental data for this compound is not yet widely available, in silico ADME predictions for similar hydrazone compounds have been performed. researchgate.net These computational tools can provide initial estimates of a compound's drug-likeness and potential for oral bioavailability. researchgate.net General studies on benzhydrazides indicate that they can be metabolized in the body to benzoic acid derivatives. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-Hydroxy-3-methylbenzhydrazide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation of 3-methyl-2-hydroxybenzoic acid derivatives with hydrazine hydrate. Key steps include:

- Esterification : Methyl salicylate derivatives are reacted with hydrazine hydrate under reflux in ethanol, monitored by TLC for completion .

- Purification : Recrystallization in ethanol/water mixtures improves yield (reported ~70–80%) .

- Optimization : Adjusting pH (neutral to slightly acidic), temperature (60–80°C), and reaction time (4–6 hours) minimizes side products like hydrazones .

Analytical validation : NMR (¹H/¹³C) and IR confirm the hydrazide linkage (N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic data?

Answer:

Contradictions in tautomeric forms (e.g., keto-enol equilibria) or stereochemistry require multi-technique validation:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O vs. C–O in hydrazide moieties). Evidence from related hydrazides shows planar configurations with intramolecular hydrogen bonding .

- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to compare with experimental data .

- Dynamic NMR : Detects slow-exchange processes in tautomeric systems under variable temperatures .

Basic: What analytical techniques are critical for characterizing this compound purity and stability?

Answer:

- HPLC-PDA : Quantifies purity (>95%) and detects photodegradation products under UV exposure .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 181.1) and fragmentation patterns .

- Stability studies : Accelerated thermal gravimetric analysis (TGA) identifies decomposition thresholds (~200°C) .

Advanced: How can researchers reconcile contradictory bioactivity data for this compound in antibacterial assays?

Answer:

Discrepancies in MIC values may arise from:

- Strain-specific resistance : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with standardized CLSI protocols .

- Solubility limitations : Use DMSO as a co-solvent (≤1% v/v) to enhance bioavailability without cytotoxicity .

- Metabolite interference : LC-MS/MS tracks hydrolyzed products (e.g., salicylhydrazine) that may exhibit off-target effects .

Basic: What are the recommended protocols for handling and storing this compound in laboratory settings?

Answer:

- Storage : Desiccate at –20°C in amber vials to prevent photodegradation and hygroscopic absorption .

- Handling : Use nitrile gloves and fume hoods; avoid inhalation (LD₅₀ data pending, but related hydrazides show moderate toxicity) .

- Disposal : Neutralize with dilute HCl before incineration to prevent hydrazine release .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Answer:

- QSAR models : Correlate substituent effects (e.g., methoxy groups at ortho positions) with logP and bioavailability .

- Molecular docking : Predict binding affinities to targets like enoyl-ACP reductase (FabI) in M. tuberculosis .

- ADMET prediction : Software like SwissADME evaluates metabolic stability and CYP450 interactions .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/water (7:3 v/v) : Yields needle-shaped crystals with >98% purity .

- Avoid polar aprotic solvents : DMSO or DMF may co-crystallize impurities due to high boiling points .

Advanced: How do pH and temperature affect the tautomeric equilibrium of this compound in solution?

Answer:

- pH dependence : At pH < 6, the keto form dominates (N–H∙∙∙O hydrogen bonding); at pH > 8, enolate forms prevail .

- Variable-temperature NMR : Heating to 60°C shifts equilibrium toward enol tautomers, observable via ¹H NMR peak splitting .

Basic: What are the key thermodynamic properties (e.g., solubility, pKa) of this compound?

Answer:

- Solubility : 12.5 mg/mL in ethanol at 25°C; <1 mg/mL in water .

- pKa : Estimated ~8.2 (phenolic OH) and ~2.9 (hydrazide NH) via potentiometric titration .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Answer:

- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (hydrazine:ester ≥ 1.2:1) and stirring rates .

- In-line PAT (Process Analytical Technology) : ReactIR monitors intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。